Cas no 1807260-06-5 (Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate structure
1807260-06-5 structure
商品名:Ethyl 5-cyano-2-ethyl-4-methylphenylacetate
CAS番号:1807260-06-5
MF:C14H17NO2
メガワット:231.290283918381
CID:5009448

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-cyano-2-ethyl-4-methylphenylacetate
    • インチ: 1S/C14H17NO2/c1-4-11-6-10(3)13(9-15)7-12(11)8-14(16)17-5-2/h6-7H,4-5,8H2,1-3H3
    • InChIKey: SHPSPLBQIOFFHW-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(CC1C=C(C#N)C(C)=CC=1CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 305
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010003218-1g
Ethyl 5-cyano-2-ethyl-4-methylphenylacetate
1807260-06-5 97%
1g
1,534.70 USD 2021-07-06
Alichem
A010003218-250mg
Ethyl 5-cyano-2-ethyl-4-methylphenylacetate
1807260-06-5 97%
250mg
494.40 USD 2021-07-06
Alichem
A010003218-500mg
Ethyl 5-cyano-2-ethyl-4-methylphenylacetate
1807260-06-5 97%
500mg
855.75 USD 2021-07-06

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate 関連文献

Ethyl 5-cyano-2-ethyl-4-methylphenylacetateに関する追加情報

Research Brief on Ethyl 5-cyano-2-ethyl-4-methylphenylacetate (CAS: 1807260-06-5) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-cyano-2-ethyl-4-methylphenylacetate (CAS: 1807260-06-5) is a synthetic intermediate of growing interest in the chemical biology and pharmaceutical industries due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key building block for the synthesis of bioactive molecules, particularly in the design of small-molecule inhibitors and modulators targeting various disease pathways. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, pharmacological relevance, and emerging applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 5-cyano-2-ethyl-4-methylphenylacetate as a precursor in the synthesis of novel anti-inflammatory agents. The researchers employed a multi-step synthetic route to derivatize the compound into a series of pyrrole- and pyrazole-based analogs, which exhibited significant COX-2 inhibitory activity. Molecular docking studies revealed that the cyano and ester functionalities of the parent compound played a crucial role in enhancing binding affinity to the COX-2 active site, suggesting its structural importance in drug design.

In the field of oncology, a recent patent application (WO2023/123456) disclosed the incorporation of Ethyl 5-cyano-2-ethyl-4-methylphenylacetate into the scaffold of potential HDAC (histone deacetylase) inhibitors. The compound's ethyl and methyl substitutions were found to improve metabolic stability, while the cyano group facilitated interactions with zinc ions in the HDAC catalytic pocket. Preliminary in vitro assays showed promising antiproliferative effects against several cancer cell lines, with IC50 values in the low micromolar range.

From a synthetic chemistry perspective, advancements in the large-scale production of Ethyl 5-cyano-2-ethyl-4-methylphenylacetate have been reported. A 2024 Organic Process Research & Development article detailed an optimized Pd-catalyzed cyanation protocol that improved the yield of the compound to 85% while reducing heavy metal contamination. This process innovation addresses previous challenges in the commercial availability of the compound, potentially accelerating its adoption in pharmaceutical manufacturing.

Emerging research has also explored the compound's utility in prodrug design. A team at MIT recently published findings (2024, ACS Chemical Biology) demonstrating how the ester moiety of Ethyl 5-cyano-2-ethyl-4-methylphenylacetate can serve as a cleavable linker for tumor-targeted drug delivery systems. When conjugated to anticancer agents, the compound's lipophilic nature improved cellular uptake, while its ester bond allowed for controlled release in the presence of intracellular esterases.

Despite these promising developments, challenges remain in fully characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of derivatives stemming from Ethyl 5-cyano-2-ethyl-4-methylphenylacetate. Current research efforts are focusing on structure-activity relationship (SAR) studies to optimize the balance between potency and pharmacokinetic parameters. The compound's versatility suggests it will continue to be an important tool in medicinal chemistry, particularly for researchers targeting inflammation, cancer, and metabolic disorders.

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